6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects . This particular compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydrobenzo[b][1,4]benzodiazepinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of a suitable precursor, such as an aminobenzophenone derivative, with a suitable reagent like acetic anhydride or a similar cyclizing agent.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a substitution reaction, where a halogenated benzodiazepine intermediate reacts with a phenol derivative under basic conditions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, phenol derivatives, bases like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties .
Scientific Research Applications
6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: Used as a ligand in the preparation of organometallic complexes with potential pharmacological activity.
Biology: Studied for its interactions with biological targets, such as the GABA A receptor complex.
Medicine: Investigated for its potential use as an anxiolytic, sedative, and anticonvulsant agent.
Mechanism of Action
The mechanism of action of 6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with the GABA A receptor complex in the central nervous system. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to its anxiolytic, sedative, and anticonvulsant effects . The compound binds to specific sites on the GABA A receptor, increasing the receptor’s affinity for GABA and resulting in increased chloride ion influx and hyperpolarization of the neuron .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic and sedative effects.
Clonazepam: Primarily used as an anticonvulsant.
Uniqueness
6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the hydroxyphenyl group and the tetrahydrobenzo[b][1,4]benzodiazepinone core, which may confer distinct pharmacological properties compared to other benzodiazepines .
Properties
IUPAC Name |
6-(3-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-13-7-8-16-17(9-13)24-21(14-5-4-6-15(25)10-14)20-18(23-16)11-22(2,3)12-19(20)26/h4-10,21,23-25H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCXMNGVWFZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)O)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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